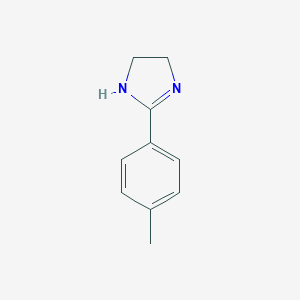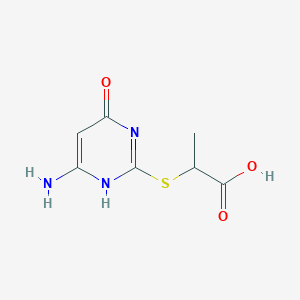
2-((6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-((6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio)propanoic acid” is a chemical compound with the CAS Number: 532954-30-6. It has a molecular weight of 215.23 and its IUPAC name is 2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O3S/c1-3(6(12)13)14-7-9-4(8)2-5(11)10-7/h2-3H,1H3,(H,12,13)(H3,8,9,10,11). This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a dedicated chemical database .科学的研究の応用
AOPP has been studied extensively in the scientific community due to its potential applications in various fields. It has been used in the production of pharmaceuticals, as a reagent in organic synthesis, and as an inhibitor of enzymes. AOPP has also been studied as a potential therapeutic agent for the treatment of certain diseases, such as cancer, AIDS, and diabetes.
作用機序
Target of Action
It’s known that this compound is a derivative of aspartic acid , which plays a crucial role in the biosynthesis of proteins and certain neurotransmitters.
Mode of Action
It has been reported that a similar compound, a ureido-pyrimidone based aspartic acid derivative, exhibits ph-responsive self-assembling behavior in an aqueous solution due to the aspartic acid moieties . This suggests that 2-((6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)thio)propanoic acid may interact with its targets in a similar manner, potentially altering their function or structure in response to changes in pH.
Pharmacokinetics
As a small molecule with a molecular weight of 21523 , it’s likely to have good bioavailability and be well-absorbed in the body.
Result of Action
It’s known that similar compounds have shown substantial antiviral activity , suggesting that this compound may also have potential therapeutic applications.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH-responsive behavior of similar compounds suggests that changes in pH could significantly affect the compound’s action . Additionally, the compound’s stability and efficacy could be influenced by factors such as temperature and the presence of other substances in the environment.
実験室実験の利点と制限
AOPP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a low toxicity profile. In addition, AOPP has a wide range of applications, and can be used in a variety of experiments. However, AOPP also has some limitations. It is not very soluble in water, and it is not very stable in the presence of light or oxygen.
将来の方向性
The potential applications of AOPP are numerous, and there are many avenues for further research. One potential area of research is the development of new drugs that utilize AOPP as an active ingredient. Another potential area of research is the development of new therapeutic agents that utilize AOPP as a target. Additionally, further research could be conducted to investigate the biochemical and physiological effects of AOPP, and to further elucidate its mechanism of action. Finally, further research could be conducted to investigate the potential uses of AOPP in the production of pharmaceuticals, and in organic synthesis.
合成法
AOPP can be synthesized via the condensation reaction of thiopropionic acid and 6-amino-4-oxo-1,4-dihydropyrimidine. This reaction is catalyzed by an acid catalyst, such as hydrochloric acid, and is carried out at a temperature of around 100°C. The reaction produces a white solid, which is then purified by recrystallization.
Safety and Hazards
特性
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-3(6(12)13)14-7-9-4(8)2-5(11)10-7/h2-3H,1H3,(H,12,13)(H3,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNNYFRYBPPHFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC(=CC(=O)N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378261 |
Source


|
| Record name | 2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532954-30-6 |
Source


|
| Record name | 2-[(6-Amino-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
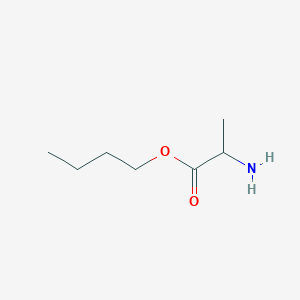
![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)
![3-[(4-Bromobenzyl)amino]-1-propanol](/img/structure/B183686.png)
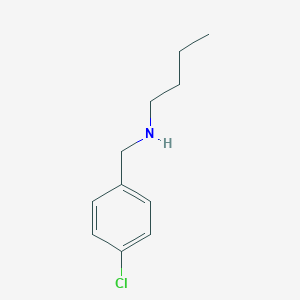
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)

![2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B183695.png)
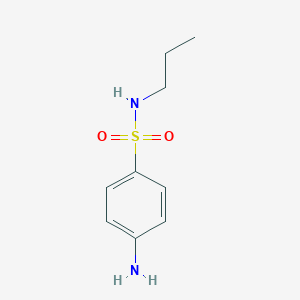
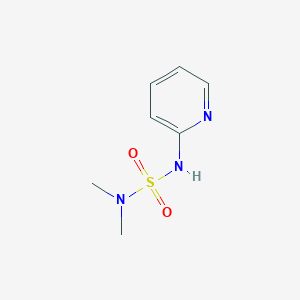
![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)
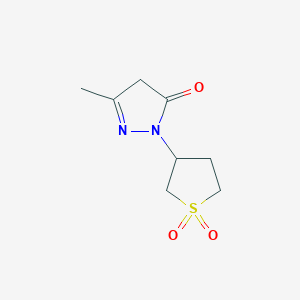
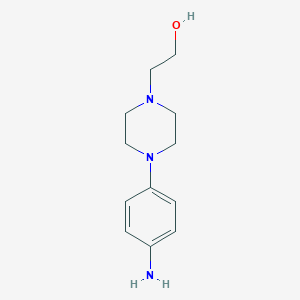
![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)
